(5E)-5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3,5-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Overview
Description
(5E)-5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3,5-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-(3,5-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is 381.15109816 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Compounds
The research on related chemical structures emphasizes the development of new synthetic routes and the exploration of derivative compounds for potential applications. For instance, Litvinchuk et al. (2021) described a synthetic route to new 5H-[1,3]thiazolo[3,2-c]pyrimidine derivatives, showcasing the versatility of related chemical structures in synthesizing complex molecules with potential biological and chemical utility. The structural determination of these compounds was performed using various spectroscopic methods, underscoring the importance of precise characterization in chemical research (Litvinchuk et al., 2021).
Potential Applications in Organic Chemistry and Materials Science
The exploration of related compounds extends to their applications in organic chemistry and materials science. For example, the study on the electrochemical oxidation of 4-tert-butylcatechol in the presence of related chemical structures provided insights into the potential application of these compounds in the electro-organic synthesis of new corresponding spiropyrimidine derivatives. This research demonstrates the catalytic potential of these compounds in facilitating chemical reactions, highlighting their importance in the development of new synthetic methodologies and materials (Nematollahi & Goodarzi, 2001).
Environmental and Safety Considerations
Although not directly related to the compound , studies on related chemical structures, such as those involving tert-butyl groups, have also addressed environmental and safety considerations. For instance, Chen et al. (2008) investigated the genotoxic effects of chemicals, including those with tert-butyl groups, on human lymphocytes, highlighting the importance of understanding the biological impacts of chemical compounds for ensuring environmental and human health safety (Chen et al., 2008).
Properties
IUPAC Name |
(5E)-5-[(1-tert-butylpyrrol-2-yl)methylidene]-1-(3,5-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-13-9-14(2)11-16(10-13)24-19(26)17(18(25)22-20(24)27)12-15-7-6-8-23(15)21(3,4)5/h6-12H,1-5H3,(H,22,25,27)/b17-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQBOFBDHYDVKE-SFQUDFHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=CN3C(C)(C)C)C(=O)NC2=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=CN3C(C)(C)C)/C(=O)NC2=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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